An In-depth Technical Guide to N-methyl-3-(3-piperidinyl)propanamide (CAS 1609403-81-7)
An In-depth Technical Guide to N-methyl-3-(3-piperidinyl)propanamide (CAS 1609403-81-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of N-methyl-3-(3-piperidinyl)propanamide, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this document leverages information from structurally related analogs, particularly N,N-dimethyl-3-(3-piperidinyl)propanamide, to provide a predictive and insightful resource for researchers.
Introduction: The Piperidine Scaffold in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional orientation make it an ideal building block for interacting with biological targets. The compound N-methyl-3-(3-piperidinyl)propanamide belongs to this important class of molecules and holds potential for the development of novel therapeutic agents.
Physicochemical Properties
The fundamental properties of N-methyl-3-(3-piperidinyl)propanamide hydrochloride are summarized below. These are critical for understanding its behavior in experimental settings.
| Property | Value | Source |
| CAS Number | 1609403-81-7 | [2] |
| Molecular Formula | C₉H₁₈N₂O · HCl | [2] |
| Molecular Weight | 206.72 g/mol | [2] |
| IUPAC Name | N-methyl-3-(piperidin-3-yl)propanamide hydrochloride | [2] |
| Physical Form | Solid | [2] |
| Storage Temperature | Room Temperature | [2] |
| Purity (Typical) | ≥95% | [2] |
Synthesis and Chemical Logic
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process: the protection of the piperidine nitrogen followed by amide bond formation and subsequent deprotection.
Caption: Proposed synthetic workflow for N-methyl-3-(3-piperidinyl)propanamide HCl.
Detailed Experimental Protocol (Proposed)
This protocol is a well-established method for amide bond formation and is designed to be self-validating through in-process controls.
Step 1: N-Boc Protection of 3-(Piperidin-3-yl)propanoic acid
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Rationale: The secondary amine of the piperidine ring is protected with a tert-butyloxycarbonyl (Boc) group to prevent its participation in the subsequent amide coupling reaction, thereby ensuring selectivity.
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Procedure:
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Dissolve 3-(piperidin-3-yl)propanoic acid (1.0 eq) in a suitable solvent such as 1,4-dioxane or a mixture of tetrahydrofuran and water.
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Add a base, for example, sodium hydroxide (2.5 eq) or triethylamine (2.5 eq).
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To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Upon completion, acidify the reaction mixture with a mild acid (e.g., citric acid or dilute HCl) to a pH of ~4-5 and extract the product with an organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-(piperidin-3-yl)propanoic acid, which can often be used in the next step without further purification.
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Step 2: Amide Coupling with Methylamine
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Rationale: A peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is employed to activate the carboxylic acid, facilitating its efficient reaction with methylamine to form the desired amide bond.
-
Procedure:
-
Dissolve N-Boc-3-(piperidin-3-yl)propanoic acid (1.0 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
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Add the coupling reagent, for instance, HATU (1.1 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.5 eq).
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Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.
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Add a solution of methylamine (e.g., 2.0 M in THF, 1.5 eq) dropwise to the reaction mixture.
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Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
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Once the reaction is complete, quench with water and extract the product with an organic solvent.
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Wash the organic layer sequentially with dilute aqueous acid, saturated sodium bicarbonate solution, and brine.
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Dry the organic phase, filter, and concentrate. The crude product can be purified by flash column chromatography.
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Step 3: Boc Deprotection
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Rationale: The Boc protecting group is readily cleaved under acidic conditions to yield the final product as its hydrochloride salt.
-
Procedure:
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Dissolve the purified N-Boc-N-methyl-3-(3-piperidinyl)propanamide in a suitable solvent like 1,4-dioxane, methanol, or dichloromethane.
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Add a solution of hydrochloric acid (e.g., 4 M HCl in 1,4-dioxane or concentrated aqueous HCl) and stir the mixture at room temperature.
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Monitor the deprotection by TLC or LC-MS.
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Upon completion, remove the solvent under reduced pressure. The resulting solid can be triturated with a non-polar solvent like diethyl ether or pentane to afford N-methyl-3-(3-piperidinyl)propanamide hydrochloride.
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Spectroscopic Characterization (Predicted)
While experimental spectroscopic data for N-methyl-3-(3-piperidinyl)propanamide is not available in the public domain, we can predict the expected spectral features based on its chemical structure and data from similar compounds.[4]
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR data. These predictions are based on standard chemical shift values and analysis of the molecular structure.
Table 1: Predicted ¹H NMR Data (400 MHz, D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 2.7 | s | 3H | N-CH₃ |
| ~ 3.2 - 3.4 | m | 2H | Piperidine H2, H6 (axial) |
| ~ 2.8 - 3.0 | m | 2H | Piperidine H2, H6 (equatorial) |
| ~ 2.4 - 2.6 | t | 2H | -CH₂-C(=O) |
| ~ 1.8 - 2.0 | m | 1H | Piperidine H3 |
| ~ 1.5 - 1.7 | m | 4H | Piperidine H4, H5 |
| ~ 1.3 - 1.5 | m | 2H | -CH₂-CH₂-C(=O) |
Table 2: Predicted ¹³C NMR Data (100 MHz, D₂O)
| Chemical Shift (δ) ppm | Assignment |
| ~ 175 | C=O (Amide) |
| ~ 45 | Piperidine C2, C6 |
| ~ 35 | Piperidine C3 |
| ~ 33 | -CH₂-C(=O) |
| ~ 30 | Piperidine C4, C5 |
| ~ 28 | -CH₂-CH₂-C(=O) |
| ~ 26 | N-CH₃ |
Predicted Mass Spectrometry Data
| Ionization Mode | Predicted m/z | Assignment |
| ESI+ | 171.1492 | [M+H]⁺ |
| ESI+ | 193.1311 | [M+Na]⁺ |
Potential Biological Activity and Mechanism of Action
The biological activity of N-methyl-3-(3-piperidinyl)propanamide has not been explicitly reported. However, based on the pharmacology of structurally related compounds, two potential areas of interest emerge:
As a Potential 11β-HSD1 Inhibitor
The N,N-dimethyl analog of this compound has been identified as a scaffold for the development of inhibitors of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[3] This enzyme is responsible for the conversion of inactive cortisone to active cortisol in key metabolic tissues.[3] Inhibition of 11β-HSD1 is a therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity.[3] It is plausible that N-methyl-3-(3-piperidinyl)propanamide could exhibit similar activity.
Caption: Potential inhibition of the 11β-HSD1 pathway.
As a Potential Opioid Receptor Modulator
The piperidine-propanamide scaffold is also a core structural feature of potent synthetic opioids like fentanyl.[5] This suggests that N-methyl-3-(3-piperidinyl)propanamide could potentially interact with opioid receptors, particularly the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[5]
Caption: Hypothetical mu-opioid receptor signaling cascade.
Safety and Handling
As a derivative of piperidine, N-methyl-3-(3-piperidinyl)propanamide should be handled with appropriate caution. Piperidine and its derivatives can be toxic and corrosive.[4][5]
-
General Handling:
-
Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves, clothing, and eye/face protection.[5]
-
-
Fire Safety:
-
Piperidine is a flammable liquid.[4] While the hydrochloride salt is a solid, appropriate fire safety measures should be in place.
-
-
Toxicology:
-
The toxicological properties of N-methyl-3-(3-piperidinyl)propanamide have not been fully investigated.[6] Piperidine itself can cause skin burns, respiratory irritation, and central nervous system effects upon exposure. Long-term exposure to some piperidine derivatives may have effects on the liver and kidneys.
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Conclusion and Future Directions
N-methyl-3-(3-piperidinyl)propanamide is a compound of interest within the valuable class of piperidine-containing molecules. While specific data is limited, its structural similarity to known bioactive compounds suggests its potential as a modulator of 11β-HSD1 or opioid receptors. The proposed synthetic route and predicted spectroscopic data in this guide provide a solid foundation for researchers to begin their investigations. Further studies are warranted to elucidate its precise biological activity, mechanism of action, and full safety profile.
References
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N-Methyl-3-(3-piperidinyl)propanamide hydrochloride | C9H19ClN2O | CID 75531015. PubChem. [Link]
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Piperidine Hazard Summary. NJ.gov. [Link]
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Understanding Piperidine: Properties, Uses, and Safety Precautions. Oreate AI. [Link]
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Synthesis of N-[3-[3-[(4-Methyl-1-piperidinyl)methyl]phenoxy]propyl]1,3,4-thiadiazole-2,5-diamine. Molbase. [Link]
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Synthesis, Characterization and Biological Screening of Some New Condensed N-Methyl Piperidino Thiophenes. Asian Journal of Chemistry. [Link]
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Synthesis of N-[3-[3-[(4-Methyl-1-piperidinyl)methyl]phenoxy]propyl]1,3,4-thiadiazole-2,5-diamine. Molbase. [Link]
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Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]. ACS Publications. [Link]
- WO2019169153A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates.
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
Sources
- 1. N-methyl-3-(3-piperidinyl)propanamide hydrochloride | 1609403-81-7 [sigmaaldrich.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
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- 6. nj.gov [nj.gov]
A graphical representation of the three-step synthesis from 3-piperidinylpropionic acid to N-methyl-3-(3-piperidinyl)propanamide.




